An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-nitrotoluene
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-nitrotoluene, a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physical and Chemical Properties
4-Bromo-3-nitrotoluene, with the CAS number 5326-34-1, is a substituted aromatic hydrocarbon.[1][2][3][4][5][6] Its chemical structure, featuring a toluene backbone substituted with a bromine atom and a nitro group, dictates its physical characteristics and reactivity. The IUPAC name for this compound is 1-bromo-4-methyl-2-nitrobenzene.[5]
Data Summary
The key physical properties of 4-Bromo-3-nitrotoluene are summarized in the table below for quick reference. These values have been compiled from various literature sources and chemical databases.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| CAS Number | 5326-34-1[1][3] |
| Appearance | Yellow to orange crystals, powder, or lumps[6] |
| Melting Point | 27.0-34.0 °C[6] |
| 31-33 °C (lit.)[1][3][7] | |
| Boiling Point | 151.5-152.5 °C at 14 mmHg (lit.)[1][3][7] |
| Density | 1.578 g/mL at 25 °C (lit.)[1][3][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][3] |
| Water Solubility | Expected to be very low. The related compound 3-nitrotoluene has a water solubility of 0.05 g/100 mL at 20°C.[8] |
| Organic Solvent Solubility | While specific quantitative data is not readily available, it is expected to be soluble in common organic solvents such as ethanol, diethyl ether, and benzene, similar to 3-nitrotoluene.[8] |
| Crystal Structure | Orthorhombic, space group Pna2₁[7] |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard methodologies for measuring the key physical parameters of 4-Bromo-3-nitrotoluene.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly precise thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance.
Methodology:
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Sample Preparation: Accurately weigh 2-5 mg of 4-Bromo-3-nitrotoluene into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed aluminum pan to serve as a reference.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Setup: Place the sample pan and the reference pan into the DSC cell.
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Thermal Program: Initiate a heating program under an inert nitrogen atmosphere. A typical program involves:
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Equilibration at 0 °C.
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Heating from 0 °C to 60 °C at a constant rate of 5 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Boiling Point Determination by Capillary Method (Reduced Pressure)
Given that 4-Bromo-3-nitrotoluene's boiling point is reported under reduced pressure, this method is appropriate for its verification.
Methodology:
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Apparatus Setup: Attach a small test tube containing 0.5 mL of 4-Bromo-3-nitrotoluene to a thermometer using a rubber band. Place a small capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating Mantle: Insert the thermometer and test tube assembly into a heating mantle or a Thiele tube filled with a suitable heating oil.
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Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Evacuate the system to the desired pressure (e.g., 14 mmHg).
-
Heating: Begin heating the sample slowly, at a rate of approximately 2 °C per minute.
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Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
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Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Density Determination by Pycnometer
The pycnometer method provides a precise measurement of the density of a solid compound.
Methodology:
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Measure the Mass of the Empty Pycnometer: Thoroughly clean and dry a pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).
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Add the Sample: Introduce a known mass of 4-Bromo-3-nitrotoluene into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).
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Fill with an Inert Liquid: Fill the pycnometer containing the sample with a liquid of known density (ρ_liquid) in which the sample is insoluble (e.g., a saturated hydrocarbon). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess liquid.
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Weigh the Filled Pycnometer: Weigh the pycnometer containing the sample and the inert liquid (m₃).
-
Determine the Mass of the Liquid: The mass of the inert liquid is (m₃ - m₂).
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Calculate the Volume of the Displaced Liquid: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated as: V_sample = (m₃ - m₂) / ρ_liquid.
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Calculate the Density of the Sample: The density of 4-Bromo-3-nitrotoluene is then calculated using the formula: ρ_sample = (m₂ - m₁) / V_sample.
Synthesis Workflow Visualization
The synthesis of 4-Bromo-3-nitrotoluene can be achieved through the electrophilic bromination of 3-nitrotoluene. The nitro group is a meta-director, and while it deactivates the ring towards electrophilic substitution, the reaction can be driven to completion under appropriate conditions. The methyl group is an ortho, para-director. In 3-nitrotoluene, the positions ortho and para to the methyl group are C2, C4, and C6. The position meta to the nitro group is C5. The bromination will preferentially occur at the positions most activated by the methyl group and not strongly deactivated by the nitro group. The major product of the bromination of 3-nitrotoluene is 4-bromo-3-nitrotoluene.
Caption: Synthetic workflow for 4-Bromo-3-nitrotoluene.
References
- 1. 4-溴-3-硝基甲苯 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-Bromo-3-nitrotoluene technical grade, 90 5326-34-1 [sigmaaldrich.com]
- 4. 4-Bromo-3-nitrotoluene [webbook.nist.gov]
- 5. 4-Bromo-3-nitrotoluene | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A10718.22 [thermofisher.com]
- 7. 4-Bromo-3-nitrotoluene | 5326-34-1 [chemicalbook.com]
- 8. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
